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molecular formula C13H17N3OS B3054348 4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine CAS No. 597583-07-8

4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine

Cat. No. B3054348
M. Wt: 263.36 g/mol
InChI Key: QPYRLSBRGMJDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262185B2

Procedure details

(−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate 1hydrate (174 mg) was dissolved in ethyl acetate (5 ml) and 1N hydrochloric acid (1.77 ml) to separate the layers. To the aqueous layer was added 25% aqueous solution of potassium carbonate (1.77 ml) and the mixture was extracted with 2-propanol-ethyl acetate (1:4). The organic layer was washed with saturated brine, and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. To the obtained residue was added tetrahydrofuran, and the solvent was distilled off again under reduced pressure to give (−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline. Then, to a solution of 7-[4-(2-butoxyethoxy)phenyl]-1-[(1-methylpyrazol-5-yl)methyl]-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid (95 mg) in dichloromethane (10 ml) were added one droplet of DMF and oxalyl chloride (0.023 ml) under nitrogen atmosphere and the mixture was stirred for 30 minutes. This solution was added dropwise to a solution of (−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline and pyridine (0.42 ml) in tetrahydrofuran (10 ml), at 0° C. under nitrogen atmosphere. The mixture was allowed to be at room temperature and stirred for 3 hours, and water was added to the mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with 10% acetic acid solution twice, an aqueous solution of saturated sodium bicarbonate twice, and saturated brine once, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was separated and purified by basic silica gel column chromatography (ethyl acetate→ethyl acetate:methanol=11:1), to give (−)-7-[4-(2-butoxyethoxy)phenyl]-1-[(1-methylpyrazol-5-yl)methyl]-N-[4-[[[1-propylimidazol-5-yl]methyl]sulfinyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide (81 mg) (Compound 455) as yellow amorphous.
Name
(−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(C([C@](C(O)=O)(O)[C@](C(C2C=CC(C)=CC=2)=O)(O)C(O)=O)=O)=CC=1.[CH2:29]([N:32]1[C:36]([CH2:37][S:38]([C:40]2[CH:46]=[CH:45][C:43]([NH2:44])=[CH:42][CH:41]=2)=[O:39])=[CH:35][N:34]=[CH:33]1)[CH2:30][CH3:31]>C(OCC)(=O)C>[CH2:29]([N:32]1[C:36]([CH2:37][S:38]([C:40]2[CH:41]=[CH:42][C:43]([NH2:44])=[CH:45][CH:46]=2)=[O:39])=[CH:35][N:34]=[CH:33]1)[CH2:30][CH3:31] |f:0.1|

Inputs

Step One
Name
(−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate
Quantity
174 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)[C@@]([C@@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C.C(CC)N1C=NC=C1CS(=O)C1=CC=C(N)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1N hydrochloric acid (1.77 ml) to separate the layers
ADDITION
Type
ADDITION
Details
To the aqueous layer was added 25% aqueous solution of potassium carbonate (1.77 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 2-propanol-ethyl acetate (1:4)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue was added tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off again under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C=NC=C1CS(=O)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07262185B2

Procedure details

(−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate 1hydrate (174 mg) was dissolved in ethyl acetate (5 ml) and 1N hydrochloric acid (1.77 ml) to separate the layers. To the aqueous layer was added 25% aqueous solution of potassium carbonate (1.77 ml) and the mixture was extracted with 2-propanol-ethyl acetate (1:4). The organic layer was washed with saturated brine, and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. To the obtained residue was added tetrahydrofuran, and the solvent was distilled off again under reduced pressure to give (−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline. Then, to a solution of 7-[4-(2-butoxyethoxy)phenyl]-1-[(1-methylpyrazol-5-yl)methyl]-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid (95 mg) in dichloromethane (10 ml) were added one droplet of DMF and oxalyl chloride (0.023 ml) under nitrogen atmosphere and the mixture was stirred for 30 minutes. This solution was added dropwise to a solution of (−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline and pyridine (0.42 ml) in tetrahydrofuran (10 ml), at 0° C. under nitrogen atmosphere. The mixture was allowed to be at room temperature and stirred for 3 hours, and water was added to the mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with 10% acetic acid solution twice, an aqueous solution of saturated sodium bicarbonate twice, and saturated brine once, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was separated and purified by basic silica gel column chromatography (ethyl acetate→ethyl acetate:methanol=11:1), to give (−)-7-[4-(2-butoxyethoxy)phenyl]-1-[(1-methylpyrazol-5-yl)methyl]-N-[4-[[[1-propylimidazol-5-yl]methyl]sulfinyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide (81 mg) (Compound 455) as yellow amorphous.
Name
(−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(C([C@](C(O)=O)(O)[C@](C(C2C=CC(C)=CC=2)=O)(O)C(O)=O)=O)=CC=1.[CH2:29]([N:32]1[C:36]([CH2:37][S:38]([C:40]2[CH:46]=[CH:45][C:43]([NH2:44])=[CH:42][CH:41]=2)=[O:39])=[CH:35][N:34]=[CH:33]1)[CH2:30][CH3:31]>C(OCC)(=O)C>[CH2:29]([N:32]1[C:36]([CH2:37][S:38]([C:40]2[CH:41]=[CH:42][C:43]([NH2:44])=[CH:45][CH:46]=2)=[O:39])=[CH:35][N:34]=[CH:33]1)[CH2:30][CH3:31] |f:0.1|

Inputs

Step One
Name
(−)-4-(((1-propylimidazol-5-yl)methyl)sulfinyl)aniline di-p-toluoyl-D-tartarate
Quantity
174 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)[C@@]([C@@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C.C(CC)N1C=NC=C1CS(=O)C1=CC=C(N)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1N hydrochloric acid (1.77 ml) to separate the layers
ADDITION
Type
ADDITION
Details
To the aqueous layer was added 25% aqueous solution of potassium carbonate (1.77 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 2-propanol-ethyl acetate (1:4)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue was added tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off again under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C=NC=C1CS(=O)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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